![molecular formula C50H30 B12615209 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-86-1](/img/structure/B12615209.png)
1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound characterized by its multiple pyrene units. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties.
Preparation Methods
The synthesis of 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of pyrene boronic acid with a halogenated phenyl derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for such complex organic compounds are less common due to the intricate and costly nature of the synthesis. advancements in organic synthesis techniques and automation may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can introduce various functional groups onto the pyrene rings .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene exerts its effects is primarily through its interaction with molecular targets via π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence sensing and electronic devices . The pathways involved often include the modulation of electronic states and energy transfer processes .
Comparison with Similar Compounds
1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene can be compared to other pyrene-based compounds such as:
1,3,6,8-Tetrasubstituted pyrenes: These compounds have substitutions at the 1, 3, 6, and 8 positions, leading to different electronic and photophysical properties.
1,6- and 1,8-Disubstituted pyrenes: These compounds have substitutions at the 1 and 6 or 1 and 8 positions, which can affect their reactivity and applications.
2,7-Disubstituted pyrenes: These compounds have substitutions at the 2 and 7 positions, which are less reactive but can still be useful in specific applications.
The uniqueness of this compound lies in its multiple pyrene units, which enhance its photophysical properties and make it particularly valuable in applications requiring strong fluorescence and electronic interactions .
Properties
CAS No. |
918654-86-1 |
|---|---|
Molecular Formula |
C50H30 |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
1-[3-[3-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C50H30/c1-6-31-16-18-35-20-24-43(45-26-22-33(8-1)47(31)49(35)45)41-14-4-12-39(29-41)37-10-3-11-38(28-37)40-13-5-15-42(30-40)44-25-21-36-19-17-32-7-2-9-34-23-27-46(44)50(36)48(32)34/h1-30H |
InChI Key |
HFXZMTVJQUNKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=CC(=C5)C6=CC(=CC=C6)C7=CC(=CC=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


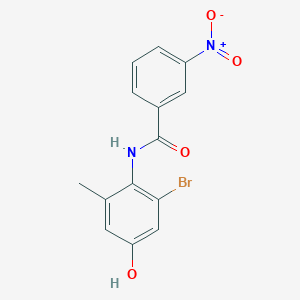
![N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12615127.png)
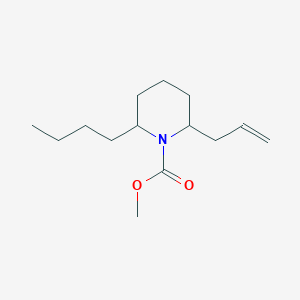
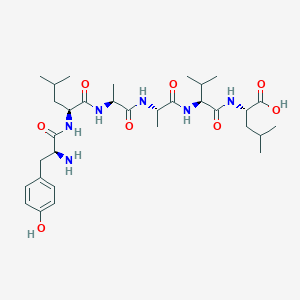
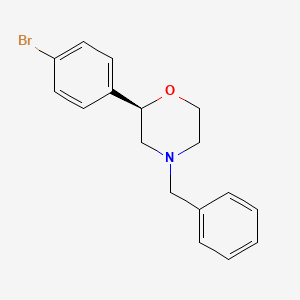
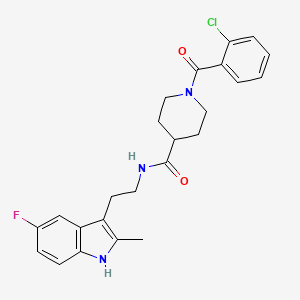
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)
![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)

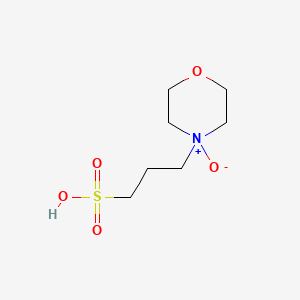

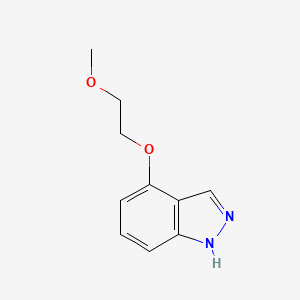

![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
